molecular formula C15H23N3O3 B2368141 N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide CAS No. 2034570-54-0

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide

Cat. No.: B2368141
CAS No.: 2034570-54-0
M. Wt: 293.367
InChI Key: YZEHPUDAUSPYBC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a piperidine ring, which is a common motif in many pharmaceuticals, and an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .


Molecular Structure Analysis

The compound has several notable features in its structure. The piperidine ring provides basicity and the isoxazole ring could potentially participate in aromatic interactions. The tetrahydropyran ring is a common structural motif in many natural products .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the piperidine ring can be further functionalized through reactions at the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the polar isoxazole ring and the basic piperidine ring suggest that the compound could have both hydrophilic and hydrophobic properties .

Scientific Research Applications

Synthesis and Structural Analysis

A significant aspect of the research on similar compounds involves exploring their synthesis methods, structural relationships, and how these aspects influence their biological activity. For instance, the microwave-assisted synthesis of tetrazolyl pyrazole amides, which exhibit bactericidal, pesticidal, herbicidal, and antimicrobial activities, highlights the importance of efficient synthesis methods in developing potentially useful pharmacological probes (Hu, Wang, Zhou, & Xu, 2011). This approach can offer insights into the synthesis of related compounds, including the one .

Biological Activity and Applications

Research on compounds structurally related to "N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide" often targets their interaction with specific biological receptors. For example, studies on cannabinoids and their receptors have led to the development of antagonists that can serve as valuable tools in neuroscience and potentially in therapeutics. The synthesis and characterization of compounds such as NESS 0327, a cannabinoid receptor antagonist with high selectivity, exemplify the therapeutic potential of such molecules in addressing conditions mediated by these receptors (Ruiu et al., 2003).

Mechanism of Action

Target of Action

The primary target of the compound, also known as N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-1,2-oxazole-5-carboxamide, is the κ-opioid receptor (KOR) . KOR is a type of opioid receptor that plays a key role in the regulation of pain, mood, and consciousness .

Mode of Action

This compound acts as a selective antagonist at the KOR . An antagonist is a substance that blocks or suppresses the action of the receptor it binds to. In this case, the compound prevents the activation of the KOR, thereby inhibiting the effects mediated by this receptor .

Biochemical Pathways

The κ-opioid receptor is involved in various biochemical pathways. When the action of KOR is blocked by the compound, it can affect the release of certain neurotransmitters and modulate neuronal activity. This can lead to changes in pain perception, mood, and other physiological functions .

Pharmacokinetics

The compound has been reported to have good ADME (Absorption, Distribution, Metabolism, and Excretion) properties . This means that it is well-absorbed in the body, distributed to the site of action, metabolized efficiently, and excreted appropriately.

Result of Action

The antagonistic action of the compound at the KOR results in potent effects in animal pharmacology experiments . For instance, oral administration of the compound has shown strong efficacy in antagonizing the secretion of prolactin and tail-flick analgesia induced by KOR agonists in mice .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors These can include the physiological conditions of the body (such as pH and temperature), the presence of other substances that can interact with the compound, and genetic factors that can affect the expression and function of the KOR.

Properties

IUPAC Name

N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c19-15(14-1-6-17-21-14)16-11-12-2-7-18(8-3-12)13-4-9-20-10-5-13/h1,6,12-13H,2-5,7-11H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEHPUDAUSPYBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=NO2)C3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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